molecular formula C16H18N4O B2768284 N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide CAS No. 1798632-46-8

N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide

Cat. No.: B2768284
CAS No.: 1798632-46-8
M. Wt: 282.347
InChI Key: DKRDDRYYJNEKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary use. Chemical Profile N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide is a synthetic organic compound featuring a tetrahydrotriazolopyridine scaffold linked to a phenyl ring substituted with a cyclopropanecarboxamide group. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. Research Applications and Potential This compound belongs to a class of molecules known as [1,2,4]triazolo[4,3-a]pyridines, which have demonstrated substantial therapeutic potential in scientific literature. Compounds with this core structure are investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 PAMs represent a novel approach for targeting central nervous system disorders, and research indicates they may have efficacy in models of antipsychotic behavior and sleep regulation . Furthermore, structurally related [1,2,4]triazolo[4,3-a]pyridine derivatives are being explored as bromodomain inhibitors . Bromodomains are epigenetic regulatory proteins found in many cancer-relevant proteins, making their inhibition a promising strategy for the development of antineoplastic agents against various cancers and inflammatory diseases . The cyclopropylcarboxamide moiety in this particular compound is a common pharmacophore used to fine-tune properties like metabolic stability and lipophilicity, which are critical for optimizing in vivo pharmacokinetic profiles . Handling and Storage Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for detailed hazard information. Proper personal protective equipment should be used. The product is typically supplied and stored under cold-chain conditions to ensure stability .

Properties

IUPAC Name

N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(11-7-8-11)17-13-5-3-4-12(10-13)15-19-18-14-6-1-2-9-20(14)15/h3-5,10-11H,1-2,6-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRDDRYYJNEKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3=CC(=CC=C3)NC(=O)C4CC4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core is known to bind to certain receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Target Compound
  • Core Structure : [1,2,4]Triazolo[4,3-a]pyridine (6-membered ring fused with triazole).
  • Rigid bicyclic framework limits conformational flexibility.
Analog 1: Pyrazole Carboxamides ()
  • Core Structure : Pyrazole (5-membered ring with two adjacent nitrogens).
  • Examples: Compounds 3a–3p (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide).
  • Key Features: Varied substituents (chloro, fluoro, methyl, phenyl) modulate electronic and steric properties. Higher yields (62–71%) in synthesis via EDCI/HOBt-mediated coupling .
Analog 2: Triazolo-Azepine Derivative ()
  • Core Structure : [1,2,4]Triazolo[4,3-a]azepine (7-membered azepine ring fused with triazole).
  • Example : 4-Acetyl-N-(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)-1H-pyrrole-2-carboxamide.
  • Key Features :
    • Larger ring size increases conformational flexibility compared to the target compound’s pyridine core.
    • Pyrrole carboxamide substituent may alter solubility and hydrogen-bonding capacity .
Analog 3: Triazolo-Pyrazine Derivative ()
  • Core Structure : [1,2,4]Triazolo[4,3-a]pyrazine (6-membered pyrazine fused with triazole).
  • Example : N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide.
  • Methylation of the amide group may improve lipophilicity but reduce metabolic stability compared to cyclopropane .

Functional Implications

  • Target Compound vs. Pyrazole Carboxamides: The triazolo-pyridine core likely offers greater aromatic stability and electronic diversity than pyrazole derivatives.
  • Target Compound vs. Triazolo-Azepine : The 7-membered azepine ring in the analog may enhance binding to larger hydrophobic pockets, whereas the 6-membered pyridine in the target compound could optimize fit for medium-sized binding sites .
  • Target Compound vs. Triazolo-Pyrazine : The pyrazine core’s additional nitrogen might improve aqueous solubility but reduce blood-brain barrier permeability relative to the pyridine-based target compound .

Biological Activity

N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridine moiety linked to a cyclopropanecarboxamide structure. The unique arrangement of these functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The triazolo[4,3-a]pyridine structure allows for binding to various receptors and enzymes, potentially modulating their activity.

Interaction with RORγt

Research indicates that derivatives of triazolo[4,3-a]pyridine can act as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which plays a crucial role in the regulation of inflammatory responses and autoimmune diseases. For example, a related compound demonstrated significant inhibition of IL-17A production in human whole blood assays with an IC50 value of 130 nM .

Biological Activities

  • Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines in various experimental models.
  • Anticancer Potential : Some studies suggest that triazolo derivatives may inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival.
  • Neuroprotective Effects : There is emerging evidence indicating that compounds with similar structures may offer neuroprotection against oxidative stress.

Study 1: In Vitro Evaluation

A study evaluated the inhibitory effects of a triazolo[4,3-a]pyridine derivative on RORγt activity. The compound was tested in a reporter gene assay showing an IC50 value comparable to known inhibitors. The results indicated that structural modifications could enhance potency while maintaining selectivity for RORγt over other nuclear receptors .

Study 2: In Vivo Efficacy

In vivo studies involving mouse models demonstrated that the administration of the compound significantly reduced IL-17A levels post-cytokine induction. This suggests potential therapeutic applications in treating autoimmune conditions like psoriasis .

Data Table: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Reference
RORγt Inhibition130 nM
IL-17A SuppressionDose-dependent
Cancer Cell Proliferation InhibitionVaries by cell lineVarious Studies

Q & A

Q. What synthetic strategies are effective for synthesizing N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Cyclopropane Formation: Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can generate the cyclopropane moiety under controlled conditions .
  • Triazolo Ring Assembly: Condensation reactions between nitroarenes and hydrazine derivatives, followed by cyclization using carbonyldiimidazole (CDI) in anhydrous DMF at 100°C, yield the [1,2,4]triazolo[4,3-a]pyridine core .
  • Coupling Reactions: Amide bond formation between the cyclopropanecarboxylic acid and the triazolo-phenyl intermediate is achieved via activation with CDI or HATU, followed by purification via recrystallization .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Structural confirmation requires:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with characteristic shifts for the cyclopropane (δ 1.2–1.8 ppm) and triazolo aromatic protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography: Single-crystal analysis validates the spatial arrangement of the triazolo-pyridine and cyclopropane groups, resolving ambiguities in regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula (e.g., C19_{19}H18_{18}N4_{4}O) with <2 ppm error .

Q. What physicochemical properties (e.g., solubility, log P) are critical for early-stage evaluation?

Methodological Answer: Use computational and experimental approaches:

  • SwissADME: Predicts log P (~2.5–3.5), aqueous solubility (e.g., −4.0 to −3.0 Log S), and drug-likeness parameters (Lipinski’s rule compliance) .
  • HPLC-MS: Quantifies solubility in PBS or DMSO; poor solubility (<10 µM) may necessitate salt formation (e.g., hydrochloride salts) .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for long-term storage .

Advanced Research Questions

Q. How can researchers optimize low yields during cyclopropane ring formation?

Methodological Answer: Addressing low yields involves:

  • Catalyst Screening: Pd(OAc)2_2/Xantphos systems improve reductive cyclization efficiency by stabilizing intermediates .
  • Solvent Optimization: Anhydrous THF or toluene minimizes side reactions (e.g., hydrolysis) .
  • Temperature Control: Stepwise heating (80°C → 100°C) reduces premature decomposition .

Q. How to resolve discrepancies between predicted and observed biological activity in vitro?

Methodological Answer:

  • Structural Analog Comparison: Compare IC50_{50} values of analogs (e.g., triazolopyrimidines) to identify activity cliffs .
  • Molecular Docking: Model interactions with target proteins (e.g., kinases) to assess binding pose variations caused by the cyclopropane’s steric effects .
  • Metabolic Stability Assays: Hepatic microsome studies determine if rapid metabolism (e.g., CYP3A4-mediated) reduces observed activity .

Q. What methodologies are recommended for pharmacokinetic profiling?

Methodological Answer:

  • Caco-2 Permeability Assays: Measure apical-to-basolateral transport to predict intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s indicates high permeability) .
  • Plasma Protein Binding (PPB): Use equilibrium dialysis; >90% binding may limit free drug availability .
  • In Vivo PK Studies: Monitor half-life (t1/2_{1/2}) and AUC in rodent models after oral administration (dose: 10 mg/kg) .

Q. How to address contradictory data in reaction mechanisms for triazolo ring formation?

Methodological Answer:

  • Isotopic Labeling: Use 15N^{15}N-hydrazine to track nitrogen incorporation into the triazolo ring via 15N^{15}N-NMR .
  • Kinetic Studies: Vary reagent stoichiometry (e.g., CDI:amine ratio) to identify rate-limiting steps .
  • DFT Calculations: Model transition states to verify whether cyclization proceeds via a radical or ionic pathway .

Q. What strategies enhance compound stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation Studies: Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS. Stabilize acidic pH-labile groups via prodrug derivatization .
  • Light Exposure Tests: UV-vis spectroscopy identifies photodegradation products; amber glassware or antioxidants (e.g., BHT) mitigate this .

Q. How to evaluate the impact of structural analogs on target selectivity?

Methodological Answer:

  • SAR Tables: Compare IC50_{50} values of analogs (e.g., halogen-substituted triazolo derivatives) against related targets (e.g., PDE4 vs. PDE5) .
  • Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to identify promiscuity hotspots .

Q. What methodologies assess salt formation impact on bioavailability?

Methodological Answer:

  • Salt Screening: Co-crystallize with HCl, Na, or K counterions; evaluate solubility via shake-flask assays .
  • Dissolution Testing: Compare dissolution rates of free base vs. hydrochloride salt in simulated gastric fluid (pH 1.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.